[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Description
The compound [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS: 805259-57-8) is an ester derivative featuring a 6-chloropyridine-3-carboxylate backbone linked to a thiophene-based amide moiety. Its molecular formula is C₁₃H₁₀ClN₃O₄S, with a molecular weight of 339.75 g/mol . Key structural elements include:
- Thiophene-carbamoyl group: A sulfur-containing heterocycle with a carboxamide substituent, enhancing hydrogen-bonding capacity.
- 2-Oxoethyl linker: Bridges the pyridine and thiophene groups, influencing conformational flexibility.
Properties
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S/c14-9-2-1-7(5-16-9)13(20)21-6-10(18)17-12-8(11(15)19)3-4-22-12/h1-5H,6H2,(H2,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFGRBBUSEMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chloropyridine derivative, which undergoes a nucleophilic substitution reaction with a thiophene derivative containing a carbamoyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Potassium carbonate, dimethylformamide; reactions are conducted at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carbamoyl group to an amine.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It also finds applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : Dichloropyridine analogs (e.g., 736958-20-6) exhibit higher molecular weights and increased lipophilicity, which could enhance target binding but reduce solubility .
Linker Modifications: The diisopropylamino group in 733042-41-6 replaces the thiophene-carbamoyl moiety, drastically altering solubility and metabolic stability .
Biological Activity
The compound [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 387.24 g/mol. Its structure features a thiophene ring, a carbamoyl group, and a chlorinated pyridine moiety, which contribute to its unique electronic properties and reactivity.
Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Contributes to the electronic properties and potential reactivity. |
| Carbamoyl Group | May enhance solubility and biological activity. |
| Chlorinated Pyridine | Imparts lipophilicity, potentially aiding in membrane permeability. |
Biological Activity
Preliminary studies suggest that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiophene rings often show significant antimicrobial properties.
- Anti-inflammatory Effects : The dichlorophenyl moiety is associated with anti-inflammatory activities.
- Antitumor Potential : Structural analogs have demonstrated potential in inhibiting tumor growth.
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors : Potential binding to nuclear receptors could modulate gene expression related to cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels in cells, contributing to its anticancer effects.
Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of various thiophene derivatives, including compounds structurally related to our target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the thiophene structure plays a crucial role in antimicrobial activity.
Study 2: Antitumor Effects
Research involving similar pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted the importance of the chlorinated pyridine structure in enhancing cytotoxicity against specific cancer cell lines.
Research Findings
Recent literature reviews and experimental studies provide insights into the biological activities of compounds related to This compound :
- Antimicrobial Studies : Several derivatives showed minimum inhibitory concentrations (MICs) below 50 µg/mL against common pathogens.
- Cytotoxicity Assays : Compounds exhibited IC50 values ranging from 10 µM to 30 µM in various cancer cell lines.
- In Vivo Studies : Animal models demonstrated reduced tumor size when treated with related compounds, indicating potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
